3-Aminothien-2-yl acetate
Description
Significance of Thiophene (B33073) Heterocycles in Contemporary Organic Synthesis and Chemical Research
Thiophene, a five-membered aromatic ring containing a sulfur atom, stands as a cornerstone of modern heterocyclic chemistry. mdpi.comtandfonline.comcdnsciencepub.com Its structure imparts unique electronic properties and reactivity that make it a valuable building block in a multitude of applications. tandfonline.com Discovered in 1883 by Victor Meyer, thiophene was initially seen as an impurity in benzene (B151609), but its distinct chemical nature soon established its importance in organic synthesis. mdpi.com
In the realm of medicinal chemistry, thiophene rings are considered bioisosteres of benzene rings. This means they can often be substituted for a benzene ring in a biologically active molecule without a significant loss of activity, a strategy employed in the development of pharmaceuticals such as the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. tandfonline.com Thiophene derivatives are integral to a wide array of drugs, including antihistamines and antipsychotics. mdpi.com
Beyond pharmaceuticals, thiophene-based materials have garnered significant attention in materials science. The ability of thiophene to form linear π-conjugated systems, such as oligothiophenes and polythiophenes, has led to their use in the development of organic electronics, including photovoltaics and organic light-emitting diodes (OLEDs). mdpi.comtandfonline.com The versatility of thiophene also extends to its use in the synthesis of complex heterocyclic systems and macrocyclic compounds with potential applications in supramolecular chemistry. tandfonline.com
Overview of Aminothiophene Derivatives: Structural Diversity and Research Relevance
Among the vast family of thiophene derivatives, aminothiophenes represent a particularly significant and extensively studied class of compounds. nih.govthieme-connect.com These molecules, which feature an amino group attached to the thiophene ring, exhibit a remarkable structural diversity that serves as a foundation for the synthesis of a wide range of functional molecules. thieme-connect.comacs.org
The synthesis of aminothiophenes is often achieved through multicomponent reactions, with the Gewald reaction being a prominent and adaptable method for preparing 2-aminothiophenes. nih.govthieme-connect.comchemsrc.com This reaction's efficiency and ability to introduce various substituents onto the thiophene ring have made a vast library of aminothiophene derivatives accessible to researchers. thieme-connect.com
The research relevance of aminothiophenes stems from their broad spectrum of biological activities. These derivatives have been shown to possess pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects. nih.govthieme-connect.com Furthermore, certain 2-aminothiophene derivatives have been identified as positive allosteric modulators of G-protein coupled receptors, such as the glucagon-like peptide-1 receptor (GLP-1R), highlighting their potential in the treatment of metabolic diseases. researchgate.net The continued exploration of aminothiophene chemistry is a vibrant area of research, driven by the quest for new therapeutic agents and advanced materials. thieme-connect.comacs.org
Specific Research Focus: 3-Aminothien-2-yl acetate (B1210297) as a Key Chemical Entity
Within the diverse landscape of aminothiophene derivatives, 3-Aminothien-2-yl acetate emerges as a chemical entity of interest, although it is less studied than its 2-aminothiophene counterparts. Its structure is characterized by a 3-aminothiophene core with an acetate group at the 2-position. The reactivity of the 3-aminothiophene core is marked by a pronounced enaminic character, which leads to a high electron density at the C2 position, making it susceptible to electrophilic attack. tandfonline.comcdnsciencepub.com
While direct synthetic routes and research applications for this compound are not extensively documented in publicly available literature, the synthesis of its structural isomers, specifically 3-acetyl-2-aminothiophenes, has been achieved through a modified Gewald reaction. mdpi.comnih.govthieme-connect.com This reaction involves the cyclization of cyanoacetone with α-mercaptoaldehyde dimers. mdpi.com Subsequent treatment of the resulting 3-acetyl-2-aminothiophenes with acetic anhydride (B1165640) leads to the formation of the corresponding N-acetylated derivatives, N-(3-acetyl-2-thienyl)acetamides. mdpi.comresearchgate.net
The study of 3-aminothiophene derivatives is crucial for understanding the structure-activity relationships within this class of compounds. For instance, research on N-(3-thienyl)amides has provided insights into their reactivity and potential as precursors for more complex heterocyclic systems. researchgate.net The investigation of such derivatives contributes to the broader understanding of how substituent placement on the aminothiophene scaffold influences chemical properties and biological activity.
Table 1: Selected Aminothiophene Derivatives and their Research Significance
| Compound Name | Structure | Research Significance |
|---|---|---|
| Lornoxicam | A non-steroidal anti-inflammatory drug (NSAID) where a thiophene ring is a key structural feature. tandfonline.com | |
| 2-Aminothiophene | A fundamental building block for a wide range of pharmacologically active compounds. nih.govthieme-connect.com | |
| 3-Acetyl-2-aminothiophene | A key intermediate synthesized via the Gewald reaction, used to produce N-acetylated derivatives and other heterocyclic compounds. mdpi.comthieme-connect.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Thiophene |
| Lornoxicam |
| Oligothiophenes |
| Polythiophenes |
| Aminothiophene |
| 2-Aminothiophene |
| 3-Aminothiophene |
| 3-Acetyl-2-aminothiophene |
| N-(3-Acetyl-2-thienyl)acetamide |
| N-(3-Thienyl)amide |
| Benzene |
| Cyanoacetone |
| α-Mercaptoaldehyde |
Structure
3D Structure
Properties
IUPAC Name |
(3-aminothiophen-2-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4(8)9-6-5(7)2-3-10-6/h2-3H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPPDIYWNKBXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292905 | |
| Record name | Thiophene-2-ol, 3-amino-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-78-5 | |
| Record name | Thiophene-2-ol, 3-amino-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-2-ol, 3-amino-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Aminothien 2 Yl Acetate and Analogous Thiophene Structures
Strategies for the Construction of the Thiophene (B33073) Nucleus Precursory to 3-Aminothien-2-yl acetate (B1210297)
The formation of the thiophene ring is a critical step in the synthesis of 3-aminothien-2-yl acetate. The following sections detail methodologies that focus on creating the core thiophene structure, which can then be functionalized to introduce the 3-amino and 2-acetoxy groups.
The cyclization of sulfur-containing alkyne substrates is a powerful and atom-economical approach for the regioselective synthesis of thiophene derivatives. nih.gov This strategy allows for the direct formation of the thiophene ring with a predefined substitution pattern, starting from readily available acyclic precursors. nih.gov
Metal-catalyzed heterocyclization of functionalized alkynes that contain a suitably placed nucleophilic group is an effective method for synthesizing substituted heterocycles. nih.gov While the synthesis of oxygen and nitrogen heterocycles through this method is well-documented, the application to sulfur heterocycles like thiophenes is less common, potentially due to the coordinating and adsorptive properties of sulfur which can "poison" the metal catalyst. nih.gov
Palladium and copper catalysts have been successfully employed in the synthesis of thiophenes from alkyne precursors. For instance, a palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols has been reported to yield substituted thiophenes. nih.gov Similarly, copper-catalyzed tandem reactions, such as the addition of terminal alkynes to 1-phenylsulfonylalkylidenethiiranes followed by cycloisomerization, provide a convenient route to functionalized thiophenes. nih.gov A notable example involves a TBAI/TBHP catalyst system for the synthesis of highly functionalized 3-aminothiophenes from allenes and thioamides, proceeding through a tandem thio-Michael addition, oxidative annulation, and a 1,2-sulfur migration pathway. organic-chemistry.org
Table 1: Examples of Metal-Catalyzed Thiophene Synthesis
| Catalyst System | Starting Materials | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| PdI2/KI | 1-mercapto-3-yn-2-ols | Substituted thiophenes | Varies | nih.gov |
| CuX2 | (Z)-1-en-3-ynyl(butyl)sulfanes | 3-halothiophenes | Varies | nih.gov |
| TBAI/TBHP | Allenes and thioamides | Polysubstituted 3-aminothiophenes | up to 85 | organic-chemistry.org |
Base-promoted cyclization of S-containing alkyne substrates offers a metal-free alternative for the synthesis of the thiophene nucleus. nih.gov An interesting approach involves the synthesis of 2,4-disubstituted thiophenes from 4-en-1-yn-3-yl acetates. nih.gov This reaction proceeds through the in situ formation of (Z)-2-en-4-yne-1-thiolate derivatives via an allylic nucleophilic substitution with potassium thioacetate, followed by a base-promoted deacylation. nih.gov The resulting thiolate intermediate then undergoes a 5-exo-dig cyclization and subsequent aromatization to yield the thiophene product. nih.gov
Iodocyclization is a valuable synthetic tool for the direct preparation of iodine-containing heterocycles from functionalized alkynes. organic-chemistry.org This method is particularly useful as the resulting iodinated thiophenes can be further functionalized through various cross-coupling reactions. organic-chemistry.org
A direct iodocyclization of 1-mercapto-3-yn-2-ols has been developed for the synthesis of 3-iodothiophenes. organic-chemistry.org This reaction is typically carried out using molecular iodine in the presence of a base, such as sodium bicarbonate, at room temperature in a solvent like acetonitrile. organic-chemistry.org The proposed mechanism involves the formation of an iodonium (B1229267) cation intermediate, which then undergoes a 5-endo-dig cyclization followed by dehydrative aromatization to yield the 3-iodothiophene. organic-chemistry.org This approach is versatile and tolerates a range of substituents. organic-chemistry.org
In a more complex approach, 1-(1,3-dithian-2-yl)propargylamines can undergo regioselective iodocyclization to produce tetrasubstituted 3-amino-4-iodothiophenes. itu.edu.trresearchgate.net This reaction is initiated by an iodide-induced cleavage of the dithiane ring within a bicyclic sulfonium (B1226848) intermediate. itu.edu.trresearchgate.net
Table 2: Iodocyclization for the Synthesis of Iodinated Thiophenes
| Substrate | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-mercapto-3-yn-2-ols | I2, NaHCO3 | 3-iodothiophenes | up to 88 | organic-chemistry.org |
| 1-(1,3-dithian-2-yl)propargylamines | I2 | 3-amino-4-iodothiophenes | 30-87 | itu.edu.trresearchgate.net |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the reactants. nih.gov MCRs are advantageous due to their atom economy, procedural simplicity, and the ability to generate molecular diversity. nih.gov The Gewald reaction is a classic example of an MCR for the synthesis of 2-aminothiophenes. nih.govnih.govresearchgate.net
While many MCRs employ catalysts, there is a growing interest in developing catalyst-free methodologies for the synthesis of heterocyclic compounds, driven by the principles of green chemistry. rsc.orgnih.gov These reactions often utilize the intrinsic reactivity of the starting materials under specific reaction conditions, such as the use of promoting media like methanol (B129727) or ethylene (B1197577) glycol. rsc.org
In the context of thiophene synthesis, a catalyst-free, three-component reaction for the synthesis of 2-iminothiazoles from nitroepoxides, amines, and isothiocyanates has been reported. nih.gov This reaction proceeds via the in situ formation of a thiourea (B124793) derivative, which then reacts with the nitroepoxide. nih.gov While not a direct synthesis of 3-aminothiophenes, this methodology highlights the potential for catalyst-free MCRs in constructing sulfur-containing heterocycles. The development of a catalyst-free MCR for 3-aminothiophenes would likely involve the selection of highly reactive starting materials that can undergo a cascade of reactions, including condensation, addition, and cyclization, without the need for an external catalyst.
Multicomponent Reactions (MCRs) for Thiophene Synthesis
Metal-Catalyzed and Base-Catalyzed MCRs
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While the direct synthesis of this compound via a single MCR is not widely reported, analogous 3-aminothiophene structures can be accessed through these methods.
A notable metal-free, yet catalytically driven, multicomponent approach for the synthesis of polysubstituted 3-aminothiophenes involves the use of a tetrabutylammonium (B224687) iodide (TBAI) and tert-butyl hydroperoxide (TBHP) catalyst system. This method facilitates the reaction between thioamides and allenes through a tandem thio-Michael addition, oxidative annulation, and a 1,2-sulfur migration pathway, yielding highly functionalized 3-aminothiophenes.
Base-catalyzed MCRs are also prominent in the synthesis of aminothiophenes, particularly 2-aminothiophenes, which are structural isomers of the target scaffold. The Gewald reaction, a classic example, typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base to yield 2-aminothiophenes. While the primary products are 2-aminothiophenes, variations in substrates and reaction conditions can lead to diverse substitution patterns on the thiophene ring.
Table 1: Examples of Catalyzed Multicomponent Reactions for Aminothiophene Synthesis
| Reaction Type | Catalysts/Reagents | Starting Materials | Product Type |
| Metal-Free Catalytic MCR | TBAI/TBHP | Thioamides, Allenes | Polysubstituted 3-Aminothiophenes |
| Base-Catalyzed MCR (Gewald) | Base (e.g., morpholine) | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | 2-Aminothiophenes |
Classical Condensation Reactions and Ring Functionalization Routes
Classical condensation reactions remain a robust and widely used method for the synthesis of the 3-aminothiophene core. A significant route to 3-aminothiophene-2-carboxylic acid esters, the direct precursors to this compound, involves the reaction of α,β-dihalogenonitriles with thioglycolic acid esters in the presence of an alkaline condensing agent, such as an alkali metal alcoholate. google.com This reaction proceeds through the formation of an alkali metal salt of the thioglycolic acid ester, which then reacts with the dihalogenonitrile. Subsequent condensation and elimination of hydrogen halide lead to the formation of the 3-aminothiophene-2-carboxylic acid ester. google.com
For instance, the synthesis of methyl 3-aminothiophene-2-carboxylate has been achieved by reacting methyl thioglycolate with α,β-dichloropropiononitrile in the presence of sodium methylate. google.com Similarly, ethyl 3-aminothiophene-2-carboxylate can be prepared using ethyl thioglycolate and sodium ethylate. google.com
Ring functionalization of pre-existing thiophene rings can also be a viable, though less direct, route to 3-aminothiophenes. This can involve the introduction of a nitro group at the 3-position, followed by reduction, or the introduction of a halogen at the 3-position, which can then be converted to an amino group via nucleophilic substitution or cross-coupling reactions.
Introduction and Interconversion of Functional Groups Leading to this compound
Once the 3-aminothiophene-2-carboxylic acid ester scaffold is in hand, the next critical steps involve the introduction of the final functional groups.
Amination Reactions on Thiophene Scaffolds
The introduction of the amino group at the 3-position is a key transformation. This can be achieved either during the ring formation as described above or by functionalizing a pre-formed thiophene ring.
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia-on-ipfs.orgwikipedia.org In the context of thiophene synthesis, this strategy would typically involve a thiophene derivative bearing a ketone or aldehyde at the 3-position. The carbonyl compound is first treated with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com While specific examples of reductive amination on a 3-ketothiophene to yield a 3-aminothiophene are not extensively detailed in readily available literature, the general principles of this reaction are broadly applicable to a wide range of substrates, including heterocyclic ketones.
Another important strategy for introducing an amino group onto a thiophene ring is through nucleophilic aromatic substitution (SNAr). This approach requires a thiophene ring substituted with a good leaving group, such as a halogen (e.g., chloro, bromo, or iodo), at the 3-position and activated by an electron-withdrawing group elsewhere on the ring.
The 3-halothiophene derivative can then be treated with an amine source, such as ammonia, an alkylamine, or a protected amine equivalent, in the presence of a base. The reaction proceeds through a Meisenheimer-like intermediate, followed by the expulsion of the halide ion to yield the 3-aminothiophene derivative. The reactivity of the halothiophene is influenced by the nature of the halogen and the position and nature of the activating group.
Esterification of Thienyl-2-carboxylic Acid Derivatives
The final step in the synthesis of this compound from a 3-aminothienyl-2-carboxylic acid would be an esterification reaction. The Fischer esterification is a classic and straightforward method for converting carboxylic acids to esters. masterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comorganic-chemistry.org
The mechanism of the Fischer esterification proceeds through several equilibrium steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. masterorganicchemistry.comorganic-chemistry.org
Nucleophilic attack of the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.comorganic-chemistry.org
Elimination of water as a leaving group to form a protonated ester. masterorganicchemistry.comorganic-chemistry.org
Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comorganic-chemistry.org
To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. organic-chemistry.org In the case of forming an acetate ester, acetic acid would be the carboxylic acid, and the hydroxyl group would be on the 3-aminothien-2-yl moiety. However, the question refers to the esterification of a thienyl-2-carboxylic acid derivative. Assuming the starting material is 3-amino-2-thiophenecarboxylic acid, esterification would be carried out with the desired alcohol (e.g., methanol or ethanol) under acidic conditions to yield the corresponding alkyl 3-amino-2-thiophenecarboxylate.
Table 2: Key Reactions in the Synthesis of this compound Precursors
| Reaction | Substrate | Reagents | Product |
| Classical Condensation | α,β-Dichloropropiononitrile, Methyl thioglycolate | Sodium methylate | Methyl 3-aminothiophene-2-carboxylate |
| Reductive Amination (General) | 3-Ketothiophene | Amine source, Reducing agent (e.g., NaBH3CN) | 3-Aminothiophene |
| Nucleophilic Aromatic Substitution | 3-Halothiophene | Amine source, Base | 3-Aminothiophene |
| Fischer Esterification | 3-Amino-2-thiophenecarboxylic acid | Alcohol, Acid catalyst | Alkyl 3-amino-2-thiophenecarboxylate |
Direct Esterification Methods
Direct esterification involves the reaction of a carboxylic acid with an alcohol, often in the presence of an acid catalyst. In the context of thiophene chemistry, this could involve the esterification of a thiophene carboxylic acid. More relevant to the target compound class is the acylation of an amino group. The acetylation of amines is a fundamental transformation in organic chemistry, typically achieved using acylating agents like acid chlorides or anhydrides. researchgate.net For the synthesis of N-acetylated 3-aminothiophenes, direct acylation using acetic anhydride (B1165640) or acetyl chloride is a standard and effective method. These reactions are often catalyzed by a base or an acid and provide the corresponding acetamides in high yields. researchgate.netresearchgate.net
Transesterification with Vinyl or Isopropenyl Acetates
Transesterification offers an alternative route to ester formation, avoiding the production of water or corrosive byproducts like HCl. Vinyl acetate and isopropenyl acetate are particularly effective acyl donors in these reactions. researchgate.net The process involves the transfer of an acetyl group from the vinyl or isopropenyl ester to an alcohol or an amine.
Vinyl Acetate: Transesterification with vinyl acetate is a well-established method. google.com The reaction is driven by the tautomerization of the vinyl alcohol byproduct into the stable acetaldehyde, rendering the reaction essentially irreversible. This method can be catalyzed by acids, bases, or enzymes (such as lipases) and is noted for its efficiency. mdpi.comscielo.br
Isopropenyl Acetate: Isopropenyl acetate serves as a remarkable and inexpensive acylating agent. researchgate.net It can efficiently acetylate amines under solvent- and catalyst-free conditions. The byproduct of this reaction is acetone, which is volatile and easily removed, helping to drive the reaction to completion. This method is considered a green chemistry approach due to the absence of catalysts and harsh solvents. researchgate.netrsc.org
Table 1: Comparison of Acylating Agents for Transesterification
| Acylating Agent | Byproduct | Key Advantages | Typical Conditions |
| Vinyl Acetate | Acetaldehyde | Irreversible reaction, high conversion rates. mdpi.com | Enzyme (lipase) or metal catalysts (e.g., palladium), mild temperatures. google.commdpi.com |
| Isopropenyl Acetate | Acetone | Inexpensive, can be used without solvent or catalyst, volatile byproduct. researchgate.net | Neat (solvent-free), moderate heat (e.g., 60 °C). researchgate.net |
Derivatization of Existing Aminothiophene-2-carboxylates
A common strategy for accessing substituted 3-aminothiophenes involves the chemical modification of readily available precursors, such as 3-aminothiophene-2-carboxylates. These precursors are often synthesized via the Gewald reaction. researchgate.netnih.gov
Saponification and Decarboxylation Pathways
This two-step pathway begins with the hydrolysis of a 3-aminothiophene-2-carboxylic acid ester to its corresponding carboxylic acid, followed by the removal of the carboxyl group.
Saponification: The hydrolysis of the ester group, known as saponification, is typically carried out by heating the ester in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. google.com This process effectively converts esters like methyl 3-aminothiophene-2-carboxylate or ethyl 5-methyl-3-aminothiophene-2-carboxylate into their respective 3-aminothiophene-2-carboxylic acid salts. google.com Subsequent acidification yields the free carboxylic acid. High yields are often achieved in this step, as demonstrated in the preparation of various substituted 3-aminothiophene-2-carboxylic acids. google.com
Table 2: Saponification of 3-Aminothiophene-2-Carboxylate Esters google.com
| Starting Ester | Product | Yield |
| Ethyl 5-methyl-3-aminothiophene-2-carboxylate | 5-Methyl-3-aminothiophene-2-carboxylic acid | 91% |
| Ethyl 5-phenyl-3-aminothiophene-2-carboxylate | 5-Phenyl-3-aminothiophene-2-carboxylic acid | 87% |
| Methyl 3-aminothiophene-2-carboxylate | 3-Aminothiophene-2-carboxylic acid | 90% |
Decarboxylation: The subsequent removal of the carboxylic acid group (decarboxylation) from the 3-aminothiophene-2-carboxylic acid can be challenging. This step typically requires heating, sometimes in the presence of a catalyst, to yield the corresponding 3-aminothiophene. The stability of the thiophene ring and the amino substituent influences the conditions required for this transformation.
Advanced Synthetic Techniques and Conditions for this compound
To improve the efficiency, yield, and environmental footprint of thiophene synthesis, modern techniques such as microwave-assisted synthesis and one-pot reactions are increasingly employed.
Microwave-Assisted Synthesis in Thiophene Chemistry
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. clockss.orgorganic-chemistry.org In thiophene chemistry, microwave assistance is frequently applied to the Gewald reaction, a multicomponent reaction used to produce highly functionalized 2-aminothiophenes. organic-chemistry.orgresearchgate.netresearchgate.net This method has been shown to synthesize 2-aminothiophene-3-carboxylic acid derivatives in as little as two minutes. researchgate.net The benefits include shorter reaction times (minutes instead of hours) and often higher purities of the resulting products, sometimes eliminating the need for extensive purification. clockss.orgorganic-chemistry.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Gewald Reaction organic-chemistry.org
| Method | Reaction Time | Temperature | Outcome |
| Classical Heating | 4 hours | 70°C | Good yields, requires longer time. |
| Microwave Irradiation | 20 minutes | 70°C | Improved yields and purity, significantly faster. organic-chemistry.org |
One-Pot Reaction Sequences for Enhanced Efficiency
One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov Many synthetic routes to aminothiophenes are inherently one-pot procedures. The Gewald reaction, for instance, is a classic example of a one-pot, three-component reaction involving a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. sciforum.net This approach allows for the direct construction of the substituted 2-aminothiophene ring system from simple, readily available starting materials in a single step. researchgate.net More advanced one-pot sequences can combine several distinct transformations, such as a copper-catalyzed Ullmann-type C-N coupling, to directly aminate halo-aromatic compounds, streamlining the synthesis of complex aminothiophene analogs. nih.govacs.org
Regioselective Synthesis Control in Aminothiophene Derivatization
The regioselective synthesis of aminothiophene derivatives is a fundamental challenge in heterocyclic chemistry, as the position of the amino group and other substituents profoundly influences the molecule's chemical properties and potential applications. While the synthesis of 2-aminothiophenes is well-established, primarily through methods like the Gewald reaction, the formation of 3-aminothiophene scaffolds, such as that in this compound, requires specific and controlled strategies to avoid the formation of more common isomers. nih.govmdpi.com Control over regioselectivity is exerted at two key stages: the initial construction of the 3-aminothiophene ring and the subsequent functionalization of the thiophene core.
Strategies for Assembling the 3-Aminothiophene Core
Achieving a 3-aminothiophene substitution pattern necessitates moving beyond conventional methodologies that inherently favor the 2-amino isomer. Several synthetic routes have been developed to specifically address this challenge.
One effective method involves the reaction of 3-oxotetrahydrothiophenes with an acid-addition salt of hydroxylamine (B1172632). This process, conducted in a polar inert solvent like acetonitrile, facilitates the formation of the 3-amino-substituted thiophene ring system, providing a reliable entry point to this class of compounds. google.com
Another modern approach utilizes a tandem thio-Michael addition, oxidative annulation, and 1,2-sulfur migration pathway. This method employs a tetrabutylammonium iodide (TBAI) and tert-butyl hydroperoxide (TBHP) catalyst system to react readily available allenes and thioamides. The reaction proceeds under mild conditions to yield highly functionalized 3-aminothiophenes, offering a versatile and efficient protocol for accessing this less common isomer. organic-chemistry.org The choice of starting materials in this reaction directly controls the substitution pattern on the final thiophene product.
Controlling Subsequent Derivatization: The Role of Directing Effects
Once the 3-aminothiophene core is synthesized, further derivatization must be carefully controlled to achieve the desired substitution, such as the introduction of an acetate group at the C2 position. The regioselectivity of subsequent reactions, typically electrophilic aromatic substitutions, is governed by the electronic properties of the substituents already present on the thiophene ring. lumenlearning.com
The amino group at the C3 position is a powerful activating group and is considered an ortho, para-director. wikipedia.org In the context of the 3-aminothiophene ring:
The C2 and C4 positions are ortho to the amino group.
The C5 position is para to the amino group.
Due to the strong electron-donating resonance effect of the amino group, electrophilic attack is preferentially directed to these activated positions (C2, C4, and C5), while the C5 position is often the most electronically favored. libretexts.orgorganicchemistrytutor.com Therefore, to achieve selective functionalization at the C2 position, as required for this compound, direct electrophilic substitution is challenging and may yield a mixture of products.
Strategies to overcome this challenge and enforce C2 selectivity include:
Use of Protecting Groups: The reactivity of the amino group can be modulated by introducing a protecting group, such as an acetyl group. This converts the amino group into a less activating acetamido group, which can alter the balance of electronic and steric effects, potentially favoring substitution at the less hindered C2 position.
Directed Metalation: Lithiation reactions can provide a high degree of regiocontrol. A directed ortho-metalation approach, using the amino group or a derivatized directing group, can selectively introduce a lithium atom at the C2 position. This lithiated intermediate can then be quenched with an appropriate electrophile to install the desired functionality.
Control of Reaction Conditions: Kinetic versus thermodynamic control can be exploited. Reactions run at low temperatures may favor the kinetically preferred product, which could be the C2-substituted isomer due to proximity effects, while reactions at higher temperatures might favor the thermodynamically more stable C5-substituted product.
The following table provides examples of synthetic strategies where the choice of reagents and reaction pathways dictates the final substitution pattern on the thiophene ring, illustrating the principles of regioselective control.
| Target Structure Type | Key Reactants | Methodology | Primary Regiocontrol Element | Yield (%) |
|---|---|---|---|---|
| Polysubstituted 3-Aminothiophenes | Thioamides and Allenes | Tandem Thio-Michael Addition/Oxidative Annulation | The specific structures of the thioamide and allene (B1206475) precursors directly determine the final substitution pattern of the 3-aminothiophene product. organic-chemistry.org | Up to 85% |
| 3-Aminothiophenes | 3-Oxotetrahydrothiophenes and Hydroxylamine HCl | Ring formation via reaction with hydroxylamine salt | The inherent reactivity of the 3-oxotetrahydrothiophene starting material ensures the formation of the 3-amino isomer. google.com | 77.5% (for a hydrochloride salt example) |
| 3-Acetyl-2-aminothiophenes | Cyanoacetone and 1,4-dithianyl-2,5-diols | Modified Gewald Reaction | The use of cyanoacetone as the activated nitrile is a key modification that leads to the 3-acetyl-2-amino substitution pattern. mdpi.comnih.gov | 41-45% |
| C3-Arylated Benzothiophenes | Benzothiophene S-oxides and Phenols | Interrupted Pummerer Reaction | The reaction mechanism inherently delivers the coupling partner to the C3 position, providing complete regioselectivity without a directing group. nih.gov | 67% (for an isolated thioacetal intermediate) |
Chemical Reactivity and Transformations of 3 Aminothien 2 Yl Acetate
Reactivity Profile of the Thiophene (B33073) Core in 3-Aminothien-2-yl acetate (B1210297)
The thiophene ring, an electron-rich aromatic system, is rendered even more reactive by the presence of the electron-donating amino group at the C3 position. This group significantly influences the regioselectivity of substitution reactions on the thiophene core.
Electrophilic aromatic substitution (EAS) is a principal reaction type for aromatic compounds. libretexts.org The reaction proceeds through a two-step mechanism: an initial attack by an electrophile on the pi-electron system of the ring to form a resonance-stabilized carbocation intermediate (also known as a sigma complex or arenium ion), followed by the rapid removal of a proton to restore aromaticity. uomustansiriyah.edu.iqmsu.edu The amino group is a strong activating group, meaning it increases the rate of EAS and directs incoming electrophiles to specific positions. In the case of a 3-substituted thiophene, the activating amino group directs electrophiles to the C2 and C5 positions. Given that the C2 position is already substituted with the acetate group in 3-Aminothien-2-yl acetate, electrophilic attack is most likely to occur at the C5 position.
Acylation of the thiophene ring introduces an acyl group (R-C=O). While direct acylation studies on this compound are not extensively documented, the reactivity can be inferred from related N-acylaminothiophene compounds. For instance, the Vilsmeier-Haack reaction, a common method for formylation (a type of acylation), has been successfully applied to N-acyl-thienylamides. N-Hexadecyl-N-(2-thienyl)-acetamide, when treated with phosphorus oxychloride and dimethylformamide (DMF), undergoes formylation at the 5-position of the thiophene ring to yield N-(5-Formyl-thien-2-yl)-N-hexadecyl-acetamide. google.com Similarly, 5-acylamino-2,3-dimethylthiophenes can be formylated at the 4-position using the Vilsmeier reaction. researchgate.net These examples demonstrate that the acylamino group directs the incoming electrophile to the vacant position activated by the nitrogen atom. By analogy, the powerful activating effect of the amino group in this compound is expected to direct acylation to the C5 position.
Table 1: Acylation Reactions on Related Thiophene Derivatives
| Starting Material | Reagents | Product | Position of Acylation | Reference |
|---|---|---|---|---|
| N-Hexadecyl-N-(2-thienyl)-acetamide | POCl₃, DMF | N-(5-Formyl-thien-2-yl)-N-hexadecyl-acetamide | C5 | google.com |
| N-Hexadecyl-N-(2-thienyl)-propionic acid amide | POCl₃, DMF | N-(5-Formyl-thien-2-yl)-N-hexadecyl-propionic acid amide | C5 | google.comepo.org |
Halogenation (introduction of a halogen atom) and sulfonation (introduction of a sulfonic acid group, -SO₃H) are common electrophilic aromatic substitution reactions. msu.edu Aromatic rings can be sulfonated by reacting with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃), where the electrophile is typically SO₃ or HSO₃⁺. libretexts.org Nitration, a related EAS reaction, uses a mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) electrophile. libretexts.orgmasterorganicchemistry.com
While specific studies detailing the halogenation or sulfonation of this compound are not prominent in the surveyed literature, the strong activating and directing effect of the amino group would predictably favor substitution at the C5 position. The general mechanisms for these reactions on activated aromatic systems are well-established. uomustansiriyah.edu.iqmasterorganicchemistry.com
Electrophilic Aromatic Substitution (EAS) Pathways
Chemical Transformations Involving the Amino Group in this compound
The amino group in this compound is a reactive functional group capable of undergoing a variety of chemical transformations. Its nucleophilic character allows it to react with a range of electrophiles.
One of the fundamental reactions of the amino group is acylation to form amides. For example, 3-(3-aminothien-2-yl)indole can be readily acylated to produce 3-(3-acylaminothien-2-yl)indoles. researchgate.netresearchgate.net This transformation is significant as converting the amino group to an amide can modulate the reactivity of the thiophene ring.
The amino group can also participate in condensation reactions. The synthesis of porphyrin triads has utilized the reaction of an amino group on a thienyl ring with aldehydes like 9-anthracenecarboxaldehyde and 1-pyrenecarboxaldehyde (B26117) to form an azomethine (imine) bridge. tandfonline.com
Furthermore, the amino group is a key functional handle for the synthesis of more complex heterocyclic systems. In reactions analogous to the Pictet-Spengler synthesis, the amino group of 3-(3-aminothien-2-yl)indole can be cyclocondensed with aldehydes in the presence of a Lewis acid to form fused thieno[2′,3′:5,6]pyrido[3,4-b]indoles. researchgate.net This highlights the utility of the aminothiophene moiety as a building block in synthetic chemistry.
Acylation of the Amino Functionality
The amino group of 3-aminothiophene derivatives is readily acylated to form the corresponding amides. This transformation is a common strategy to protect the amino group or to synthesize precursors for more complex heterocyclic systems. The reaction is typically carried out using acylating agents such as acid anhydrides or acyl chlorides.
For instance, 3-aminothiophenes can be converted to their stable acetamides by heating with acetic anhydride (B1165640). nih.gov The direct acylation of 2-aminothiophene with acetyl chloride or acetic anhydride is a standard method for producing 2-(acetamido)thiophene. In a typical procedure, the aminothiophene is reacted with the acylating agent, often in the presence of a base like triethylamine (B128534) or in a solvent that can also act as a base, to neutralize the acid byproduct. The synthesis of N-(3-acetyl-2-thienyl)acetamides from 3-acetylthiophen-2-amine and acetyl halides further illustrates the versatility of this reaction.
Heteropolyacids, such as Preyssler's catalyst, have also been employed as catalysts for the Friedel-Crafts acylation of aromatic compounds with acetic anhydride, achieving high yields and para-selectivity under mild conditions. icm.edu.pl
Table 1: Examples of Acylation Reactions on Aminothiophenes
| Starting Material | Acylating Agent | Product | Reference |
|---|---|---|---|
| Cyanoacetone and α-mercaptoaldehyde dimers | Acetic anhydride (on intermediate) | 3-Acetyl-2-acetamidothiophenes | nih.gov |
| 2-Aminothiophene | Acetyl chloride or Acetic anhydride | 2-(Acetamido)thiophene |
Alkylation of the Amino Functionality
The nitrogen atom of the amino group in aminothiophene derivatives can be alkylated to yield secondary or tertiary amines. This reaction typically involves the treatment of the aminothiophene with an alkylating agent, such as an alkyl halide.
The N-alkylation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) has been successfully achieved using reagents like chloroacetone (B47974) and 2-bromo-1-(4-aryl)ethanones. nih.gov Another approach involves the alkylation of 1H-thieno[3,2-d]pyrimidine-2,4-diones, which are themselves synthesized from methyl 3-aminothiophene-2-carboxylate. nuph.edu.ua These reactions lead to the formation of 1-N-alkyl-3-N-substituted derivatives. nuph.edu.ua Methods for producing N,N-dialkylated-3-aminothiophene derivatives often involve a multi-step process that may include an initial acylation followed by reduction, highlighting the challenges of direct, large-scale alkylation. google.com
Condensation Reactions for Formation of Fused Heterocycles
3-Aminothiophene derivatives are valuable precursors for the synthesis of fused heterocyclic systems, such as thienopyrimidines. These syntheses often rely on condensation reactions where the amino group acts as a nucleophile.
One common method involves the reaction of methyl 3-aminothiophene-2-carboxylate with isocyanates, which leads to the formation of 3-N-substituted 1H-thieno[3,2-d]pyrimidine-2,4-diones. nuph.edu.ua Another versatile reaction is the condensation of an aminothiophene with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA), which forms an intermediate that can be cyclized with reagents like hydrazine (B178648) hydrate (B1144303) to yield thienopyrimidine derivatives. tsijournals.com Furthermore, acid-catalyzed reactions of 3-amidothiophene derivatives with various carbonyl compounds can yield either 2-alkenylthiophenes or bis(3-amino-2-thienyl)methane derivatives, which serve as building blocks for more complex structures. jst.go.jp
Diazotization and Subsequent Transformations
The amino group at the C3 position of the thiophene ring can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of substituents. This is typically achieved by treating the aminothiophene with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid.
The diazotization of methyl 3-aminothiophene-2-carboxylate derivatives proceeds smoothly, yielding stable diazonium salt solutions. clockss.org These salts can then undergo Sandmeyer reactions to replace the diazonium group with halides. For example, treatment with cuprous chloride (CuCl) or cuprous bromide (CuBr) yields the corresponding 3-chloro or 3-bromo derivatives. clockss.orgbeilstein-journals.org The Sandmeyer reaction proceeds via a single electron-transfer mechanism involving a copper(I) catalyst. jk-sci.com
Interestingly, under certain conditions, the diazonium salt derived from methyl 3-aminothiophene-2-carboxylate can undergo an intramolecular cyclization instead of the expected substitution, leading to the formation of thieno[3,4-c]cinnoline systems. researchgate.net The in-situ diazotization of 3-aminothiophenes has also been utilized in one-pot Heck-Matsuda arylations. researchgate.net
Table 2: Products from Diazotization of Methyl 3-Aminothiophene-2-carboxylate
| Reagent(s) | Product Type | Specific Product Example | Reference |
|---|---|---|---|
| NaNO₂, p-TsOH, then CuCl | Sandmeyer Reaction (Chlorination) | Methyl 3-chlorothiophene-2-carboxylate | beilstein-journals.org |
| NaNO₂, HBr, then CuBr | Sandmeyer Reaction (Bromination) | Methyl 3-bromothiophene-4-carboxylate | clockss.org |
| NaNO₂, HBF₄ | Schiemann Reaction (Fluorination) | Methyl 3-fluorothiophene-2-carboxylate | clockss.org |
Reactivity of the Acetate Ester Moiety in this compound
The acetate group at the C2 position is an ester, which is susceptible to nucleophilic acyl substitution reactions.
Hydrolysis and Transesterification Reactions
The ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. evitachem.com For example, the hydrolysis of ester groups on thiophene rings has been reported to occur under basic conditions using sodium hydroxide (B78521). The hydrolytic lability of acetate groups is a known characteristic, allowing for their removal under controlled acidic conditions. vulcanchem.com
Transesterification, the conversion of one ester to another by exchanging the alkoxy group, is also a feasible transformation. vulcanchem.com This equilibrium-driven reaction is typically performed using a large excess of a different alcohol under either acidic or basic catalysis.
Reduction of the Ester Group
The acetate ester can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of an aldehyde intermediate, which is more reactive than the starting ester and is immediately reduced further to the alcohol. libretexts.orgpearson.com Therefore, isolation of the aldehyde intermediate is generally not possible with LiAlH₄. libretexts.org
In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is typically not strong enough to reduce esters. libretexts.org This difference in reactivity allows for the chemoselective reduction of ketones or aldehydes in the presence of an ester. youtube.com When reducing a molecule like this compound with a strong reductant like LiAlH₄, the presence of the amino group must be considered, as it can react with the reagent. Careful control of reaction conditions is necessary to achieve the desired selective transformation. nih.gov
Reactions with Nucleophiles (e.g., Grignard Reagents, Organolithium Reagents)
The interaction of this compound with strong nucleophiles like Grignard and organolithium reagents is not extensively documented in publicly available research. Typically, the ester and amine functionalities present in the molecule would be expected to react with such strong nucleophiles. The ester could undergo nucleophilic acyl substitution, while the acidic proton of the amine group could be abstracted. The specific outcomes of these reactions, including product structures and yields, require further investigation through dedicated experimental studies.
Cascade and Annulation Reactions Initiated by this compound
This compound is a valuable precursor for constructing fused heterocyclic systems through cascade and annulation reactions. These transformations often leverage the reactivity of the enamine-like character of the aminothiophene core.
While specific examples detailing the cyclocondensation of this compound with simple carbonyl compounds are not readily found, the related compound 3-amino-2-carbomethoxy-4,5-dimethylthiophene undergoes significant cyclocondensation reactions. For instance, its reaction with α-haloketones is a key step in the synthesis of thieno[3,2-b]pyridines. This suggests that this compound could potentially undergo similar cyclocondensation pathways.
A significant application of aminothiophenes, including derivatives of this compound, is in the synthesis of thieno-fused heterocycles, which are of interest in medicinal chemistry.
Thieno-fused Indoles: The synthesis of thieno[3,2-b]indoles can be achieved through strategies involving the condensation of aminothiophenes with appropriate precursors. For example, the reaction of 3-aminothiophenes with cyclohexanones can lead to the formation of tetrahydrothieno[3,2-b]indoles. This transformation proceeds through an initial condensation followed by an intramolecular cyclization.
Thieno-fused Pyrimidines: 3-Aminothiophene derivatives are instrumental in the construction of thieno[3,2-d]pyrimidines. A common method involves the reaction of an aminothiophene with a formylating or acylating agent, followed by cyclization with an amine or ammonia (B1221849) source. For instance, reacting a 3-aminothiophene-2-carboxamide (B122380) with triethyl orthoformate and subsequent treatment with an amine can yield substituted thieno[3,2-d]pyrimidines. Another route involves the condensation of 3-aminothiophene-2-carbonitrile (B1278636) with formamide (B127407) to produce thieno[3,2-d]pyrimidin-4-amine.
The following table summarizes representative reactions leading to thieno-fused systems, illustrating the versatility of the aminothiophene core.
| Starting Aminothiophene Derivative | Reagents | Product |
| 3-Aminothiophene | Cyclohexanone | Tetrahydrothieno[3,2-b]indole |
| 3-Aminothiophene-2-carboxamide | 1. Triethyl orthoformate, 2. Amine | Substituted thieno[3,2-d]pyrimidine |
| 3-Aminothiophene-2-carbonitrile | Formamide | Thieno[3,2-d]pyrimidin-4-amine |
Spectroscopic and Advanced Analytical Characterization of 3 Aminothien 2 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Aminothien-2-yl acetate (B1210297), ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are employed to assemble a complete picture of its molecular framework.
The ¹H NMR spectrum of 3-Aminothien-2-yl acetate provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring, the amino group, and the acetate methyl group.
The two protons on the thiophene ring (H-4 and H-5) are expected to appear as doublets due to coupling with each other. The chemical shift of these aromatic protons is influenced by the electron-donating amino group and the electron-withdrawing acetate group. The protons of the amino (NH₂) group will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The methyl protons of the acetate group will appear as a sharp singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H-4 | 6.5 - 7.0 | Doublet | 5.0 - 6.0 |
| Thiophene H-5 | 6.0 - 6.5 | Doublet | 5.0 - 6.0 |
| NH₂ | 3.5 - 5.0 | Broad Singlet | - |
| CH₃ (Acetate) | 2.0 - 2.5 | Singlet | - |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The spectrum is expected to show signals for the four carbons of the thiophene ring, the carbonyl carbon of the acetate group, and the methyl carbon of the acetate group. The carbons attached to the heteroatoms (sulfur, oxygen, and nitrogen) will have characteristic chemical shifts. Specifically, the C-2 and C-3 carbons of the thiophene ring, being directly attached to the oxygen and nitrogen atoms respectively, will be significantly influenced. The carbonyl carbon of the acetate group is expected to appear at the most downfield position.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Acetate) | 168 - 172 |
| Thiophene C-2 | 145 - 150 |
| Thiophene C-3 | 135 - 140 |
| Thiophene C-4 | 120 - 125 |
| Thiophene C-5 | 110 - 115 |
| CH₃ (Acetate) | 20 - 25 |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show a cross-peak between the signals of the H-4 and H-5 protons of the thiophene ring, confirming their scalar coupling and proximity in the structure.
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals for H-4, H-5, and the acetate methyl group to their corresponding carbon signals in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C=O, C-O, and C-S bonds.
The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group will give a strong absorption band around 1730-1750 cm⁻¹. The C-O stretching of the acetate group will likely show a strong band in the 1200-1300 cm⁻¹ region. The characteristic vibrations of the thiophene ring, including C-H and C-S stretching, would also be present.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amino (N-H) | Stretch | 3300 - 3500 | Medium |
| Carbonyl (C=O) | Stretch | 1730 - 1750 | Strong |
| C-O (Ester) | Stretch | 1200 - 1300 | Strong |
| Thiophene C-H | Stretch | ~3100 | Medium |
| Thiophene C-S | Stretch | 600 - 800 | Medium |
Note: Predicted values are based on characteristic group frequencies.
Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can help to confirm the structure. Common fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO) or the entire acetate group (CH₃COO). Fragmentation of the thiophene ring itself is also possible.
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision. This data is crucial for confirming the molecular formula of this compound (C₆H₇NO₂S) by comparing the experimentally measured exact mass with the calculated theoretical mass.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. mgcub.ac.in For organic compounds, the most significant absorptions typically occur in the 200-700 nm range and involve the transitions of n (non-bonding) or π (pi) electrons to a π* (pi-antibonding) excited state. mgcub.ac.inlibretexts.org These transitions require the presence of unsaturated groups, known as chromophores, within the molecule. libretexts.org
The molecular structure of this compound contains several chromophores that dictate its UV-Vis absorption profile. The thiophene ring is an aromatic heterocycle with a conjugated π-electron system. This system is the primary site for high-energy π → π* transitions. libretexts.org Additionally, the molecule possesses an amino group (-NH₂) and an acetate group, which includes a carbonyl function (C=O). The nitrogen and oxygen atoms in these groups have lone pairs of non-bonding electrons (n-electrons). These electrons can be excited to antibonding π* orbitals, resulting in n → π* transitions. mgcub.ac.in
Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. mgcub.ac.in The electronic spectrum of this compound is therefore expected to show intense absorption bands corresponding to the π → π* transitions of the thienyl ring system and weaker bands at longer wavelengths corresponding to the n → π* transitions of the amino and carbonyl groups.
The substitution of the thiophene ring with both an electron-donating amino group and an electron-withdrawing acetate group can influence the energy of the molecular orbitals. This interaction can lead to a shift in the absorption maxima (λ_max) compared to unsubstituted thiophene. The conjugation within the molecule narrows the HOMO-LUMO energy gap, typically causing a bathochromic shift (a shift to longer wavelengths). libretexts.orgmsu.edu The specific solvent used for analysis can also impact the spectrum; polar solvents may cause shifts in the absorption bands due to interactions with the solute molecule. uobabylon.edu.iq
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region (nm) |
|---|---|---|
| π → π* | Thiophene ring | < 250 |
| n → π* | Carbonyl (C=O) | 270 - 300 |
Note: The values in this table are illustrative and represent general regions for the specified transitions. Actual experimental values may vary based on solvent and electronic interactions.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is an essential method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. psu.edu This technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a periodic crystal lattice. rsc.org Analysis of the diffraction pattern allows for the calculation of the electron density map of the crystal, from which the positions of individual atoms, bond lengths, bond angles, and torsion angles can be determined with high accuracy.
While specific crystallographic data for this compound is not available in the cited literature, the technique would provide definitive information on its solid-state conformation. An X-ray diffraction analysis would confirm the planarity of the thiophene ring and reveal the precise bond lengths and angles, such as the C-S, C-C, C-N, and C=O bond distances.
Furthermore, the analysis would elucidate the orientation of the amino and acetate substituents relative to the thiophene ring. Key structural parameters, such as the torsion angles defining the rotation around the C2-O and C3-N bonds, would be determined, revealing the preferred conformation of the molecule in the solid state. Intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which dictate the crystal packing, could also be identified and characterized. psu.edu This detailed structural information is crucial for understanding the molecule's physical properties and its interactions in a biological or chemical system.
Table 2: Illustrative Crystal Structure Parameters for this compound
| Parameter | Description | Illustrative Value |
|---|---|---|
| Crystal System | The crystal lattice system | e.g., Monoclinic |
| Space Group | The symmetry group of the crystal | e.g., P2₁/c |
| a (Å) | Unit cell dimension | e.g., 8.5 |
| b (Å) | Unit cell dimension | e.g., 10.2 |
| c (Å) | Unit cell dimension | e.g., 9.8 |
| β (°) | Unit cell angle | e.g., 95.0 |
| Z | Molecules per unit cell | e.g., 4 |
| Bond Length (C-S) | Thiophene ring C-S bond distance | e.g., 1.71 Å |
| Bond Length (C=O) | Carbonyl bond distance | e.g., 1.21 Å |
Note: The data presented in this table is hypothetical and serves to illustrate the types of parameters obtained from an X-ray crystallography study.
Theoretical and Computational Investigations of 3 Aminothien 2 Yl Acetate
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and exploring its various isomers. nih.gov These methods can predict geometric parameters like bond lengths and angles, as well as energetic properties. nsps.org.ng
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net It is favored for its balance of accuracy and computational cost. Studies on related 3-amidothiophene derivatives have employed DFT to elucidate reaction mechanisms and product stability. researchgate.net For instance, in the reaction of a 3-amidothiophene derivative with carbonyl compounds, DFT calculations were used to determine the relative Gibbs free energy, revealing that dehydration conditions are critical for shifting the reaction equilibrium towards the products. researchgate.net
DFT methods, such as the B3LYP functional combined with a basis set like 6-311G+(d,p), are commonly used to optimize molecular geometry and explore molecular properties. nih.gov Such calculations for 3-Aminothien-2-yl acetate (B1210297) would help in understanding the planarity of the thiophene (B33073) ring and the orientation of the amino and acetate substituents. researchgate.net The electrostatic potential surface, another quantity derivable from DFT, can identify the regions of a molecule that are prone to electrophilic or nucleophilic attack. mdpi.com
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "first-principles" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation. wikipedia.orgsapub.org While computationally more demanding than DFT, they can offer higher accuracy for certain systems.
The choice of basis set is critical for the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, like the 6-311++G(d,p) set, are widely used and include diffuse functions (++) to describe anions and polarization functions (d,p) to allow for non-spherical electron density distribution. nih.govsapub.org For higher accuracy, correlation-consistent basis sets developed by Dunning, such as aug-cc-pVTZ, are often employed, particularly when studying reaction mechanisms or subtle electronic effects. uq.edu.au
Computational methods are essential for performing thorough conformational analyses to identify the most stable isomers of a molecule. nih.gov For 3-Aminothien-2-yl acetate, this would involve studying the rotation around the C-N and C-O single bonds to find the global minimum energy conformer.
Furthermore, the potential for tautomerism is a key area of investigation. Tautomers are isomers that can readily interconvert, often through the migration of a proton. This compound could potentially exist in different tautomeric forms, such as the amine-imine tautomerism involving the amino group and the thiophene ring. Computational studies on similar heterocyclic systems have successfully determined the relative stability of different tautomers, often finding that enol or amine forms are significantly more stable than their keto or imine counterparts. sapub.orgnih.gov By calculating the relative energies of all possible tautomers, a prediction of their population distribution at equilibrium can be made. sapub.org
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is invaluable for mapping the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and high-energy transition states. orientjchem.orgnih.gov
A primary goal of computational reaction studies is to locate the transition state (TS), which represents the highest energy point along a reaction coordinate. researchgate.net By characterizing the TS, chemists can calculate the activation energy barrier, a key factor determining the reaction rate. Computational studies on related 3-amidothiophene derivatives have successfully modeled reaction pathways, such as the addition of a carbonyl compound. researchgate.net DFT calculations revealed that the stability of intermediates determines whether the reaction proceeds to form an alkene or a bis-product. researchgate.net For a reaction involving this compound, computational modeling could similarly identify transition states for reactions at the amino group or the thiophene ring, providing a detailed, step-by-step view of the transformation. chemrxiv.org
A potential energy surface (PES) is a conceptual and mathematical map that relates the energy of a molecule or a system of molecules to its geometry. nih.govrug.nl By exploring the PES, chemists can visualize the entire landscape of a chemical reaction, from reactants to products, including all intermediates and transition states. researchgate.net
For the reaction of a 3-amidothiophene derivative, DFT calculations were used to compute a relative Gibbs free energy diagram, which is a one-dimensional slice of the multidimensional PES. researchgate.net This diagram illustrates the energy changes as the reaction progresses, showing the relative stabilities of reactants, intermediates, transition states, and products. researchgate.net The table below, derived from a study on a related system, shows the calculated relative stabilities of different product states in toluene, demonstrating how computational exploration of the PES can predict the most favorable outcome. researchgate.net
| Reactant Carbonyl Compound | Covalent State (kJ/mol) | Ionic State (kJ/mol) | Alkene State (kJ/mol) |
|---|---|---|---|
| Acetone | 0.0 | 14.2 | -15.1 |
| Acetaldehyde | 0.0 | -1.3 | -28.0 |
| Methyl ethyl ketone (MEK) | 15.5 | 25.5 | 0.0 |
| Acetophenone | 31.0 | 15.1 | 0.0 |
Electronic Properties and Reactivity Prediction
Theoretical and computational chemistry provide powerful tools to predict the electronic properties and reactivity of molecules like this compound. These methods, rooted in quantum mechanics, allow for the calculation of various molecular descriptors that offer insights into the molecule's behavior in chemical reactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized.
For this compound, one would expect the HOMO to be localized primarily on the aminothiophene ring, particularly the nitrogen atom and the electron-rich thiophene ring, which are the most likely sites for electrophilic attack. The LUMO would likely be distributed over the carbonyl group of the acetate moiety, making it susceptible to nucleophilic attack. A hypothetical data table for such an analysis is presented below.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 4.30 |
Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These areas are usually associated with lone pairs of heteroatoms. In this compound, the oxygen atoms of the acetate group and the nitrogen atom of the amino group would be expected to be regions of high electron density.
Blue regions, on the other hand, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the hydrogen atoms of the amino group and the area around the carbonyl carbon would likely exhibit a positive potential. Green regions denote neutral or areas with very low electrostatic potential.
Natural Bond Orbital (NBO) Analysis and Electron Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the extent of electron delocalization and intramolecular charge transfer. The stabilization energy (E(2)) associated with these interactions is a measure of the strength of the interaction.
Table 2: Hypothetical NBO Analysis Data for Significant Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N | π* (C-C) of thiophene | 15.2 |
| π (C=C) of thiophene | π* (C=O) of acetate | 5.8 |
| LP (1) O (carbonyl) | σ* (C-C) | 2.5 |
Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.
Solvation Effects in Reaction Dynamics and Equilibrium
The solvent in which a reaction is carried out can have a profound impact on its rate and the position of the chemical equilibrium. Solvation effects arise from the interactions between the solute molecule and the surrounding solvent molecules. These interactions can stabilize or destabilize the reactants, transition states, and products to different extents, thereby altering the energy profile of the reaction.
Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate solvation effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solute's properties in the presence of the solvent.
For a molecule like this compound, which possesses both polar (amino and acetate groups) and nonpolar (thiophene ring) regions, the choice of solvent would be critical. In polar solvents, the polar groups would be stabilized through dipole-dipole interactions or hydrogen bonding, which could influence the molecule's conformation and reactivity. For instance, a polar protic solvent could solvate the amino and carbonyl groups, potentially affecting their nucleophilicity and electrophilicity, respectively. The study of solvation effects is crucial for understanding and optimizing chemical reactions involving this compound in a solution phase.
Future Research Directions and Emerging Avenues in 3 Aminothien 2 Yl Acetate Chemistry
Development of More Sustainable and Atom-Economical Synthetic Protocols
The future of chemical synthesis is intrinsically linked to the principles of green chemistry and sustainability. For 3-Aminothien-2-yl acetate (B1210297), a primary goal is to move beyond traditional synthetic routes, which may involve harsh conditions or produce significant waste, towards more environmentally benign and efficient processes.
Key research directions include:
Catalyst Innovation : There is a significant opportunity to develop novel catalytic systems for aminothiophene synthesis. This includes the use of earth-abundant metals and metal-free catalysis to replace expensive or toxic heavy metals. bohrium.comderpharmachemica.com For instance, copper-mediated approaches for creating polysubstituted 2-aminothiophenes and iodine-promoted heterocyclization are promising areas. bohrium.com The use of inexpensive, recyclable solid catalysts like sodium aluminate (NaAlO2) in Gewald-type reactions also represents a sustainable approach. researchgate.net
Atom-Economical Reactions : The design of synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a central tenet of green chemistry. Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for building molecular complexity. bohrium.comorganic-chemistry.org Developing MCRs, such as a DABCO-catalyzed three-component reaction, for the synthesis of 2-aminothiophenes offers an excellent strategy for improving atom and step efficiency. organic-chemistry.org Similarly, gold-catalyzed carbothiolation provides an atom-economic method for synthesizing sulfur-containing heterocycles. derpharmachemica.com
Solvent-Free and Alternative Solvents : Research into performing syntheses under solvent-free conditions or in greener solvents (like water or biomass-derived options) can drastically reduce the environmental impact. researchgate.netnih.gov For example, the optimization of isoamyl acetate synthesis under solvent-free conditions using a nano-biocomposite catalyst highlights a promising direction. nih.gov
| Strategy | Description | Potential Advantage for 3-Aminothien-2-yl acetate Synthesis |
| Metal-Free Catalysis | Utilizes organic molecules or non-metallic elements to catalyze reactions. | Avoids toxic heavy metal contamination and reduces purification costs. |
| Multicomponent Reactions (MCRs) | Combines three or more starting materials in a single synthetic operation. | Increases efficiency, reduces waste, and allows for rapid library generation. organic-chemistry.org |
| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, often using neat reactants. | Eliminates solvent waste, reduces environmental impact, and can lead to higher reaction rates. nih.gov |
Exploration of Novel and Undiscovered Chemical Transformations and Rearrangements
While the aminothiophene core is well-established, there remains vast untapped potential for discovering new ways to functionalize and rearrange this scaffold. Future research will likely focus on uncovering novel reactivity patterns that can lead to unprecedented molecular architectures.
Areas ripe for exploration include:
Cascade Reactions : Designing one-pot cascade reactions that form multiple chemical bonds sequentially without isolating intermediates can dramatically improve synthetic efficiency. bohrium.com A cascade reaction involving hydrothiolation, thio-Claisen rearrangement, and cycloisomerization has been used to generate 2-aminothiophenes in a one-pot manner. researchgate.net
C-H Activation : Direct functionalization of carbon-hydrogen bonds is a powerful strategy for modifying core scaffolds without the need for pre-functionalized starting materials. Applying C-H activation techniques to the thiophene (B33073) ring of this compound could open up new avenues for derivatization.
Novel Cycloadditions and Annulations : Exploring new cycloaddition and annulation strategies can provide access to fused heterocyclic systems. For example, rhodium-catalyzed [3+2] cycloadditions and iridium-catalyzed [3+2] annulations have been used to construct complex molecules and could be adapted for thiophene derivatives. bohrium.comresearchgate.net
In Situ Generation : Protocols that generate the reactive 3-aminothiophene species in situ from stable precursors, such as 3-aminothiophene-2-carboxylates, allow for subsequent one-pot reactions like the Fischer indolization to create complex fused systems like thieno[3,2-b]indoles. researchgate.net
Advanced Computational Modeling for Predictive Reactivity and Rational Design
Computational chemistry has become an indispensable tool in modern synthetic planning. By modeling reaction pathways and predicting molecular properties, researchers can save significant time and resources.
Future applications in this compound chemistry include:
Reaction Mechanism Elucidation : Using methods like Density Functional Theory (DFT), researchers can model transition states and reaction intermediates to gain a deep understanding of reaction mechanisms. This knowledge is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. rsc.org
Predictive Reactivity : Computational models can predict the most likely sites of reactivity on the this compound molecule for various types of reactions (e.g., electrophilic aromatic substitution, nucleophilic attack). This allows for the rational design of synthetic sequences.
Virtual Screening : Before undertaking extensive synthetic work, computational methods can be used to predict the electronic and structural properties of a virtual library of this compound derivatives. This can help prioritize synthetic targets with desired characteristics for applications in materials science or medicinal chemistry. acs.org
| Computational Technique | Application in this compound Research | Benefit |
| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and transition states. | Provides mechanistic insight and predicts reactivity. rsc.org |
| RRKM/Master Equation (RRKM/ME) Simulations | Modeling the kinetics of complex, multi-step reactions. | Predicts reaction rates and product branching ratios under different conditions. rsc.org |
| Molecular Mechanics (MM-GBSA/PBSA) | Estimating binding free energies between a ligand and a protein. | Aids in the rational design of derivatives as potential enzyme inhibitors or receptor binders. acs.org |
Integration with Flow Chemistry and Automated Synthesis Technologies
The transition from traditional batch synthesis to continuous flow and automated processes represents a major technological shift in chemistry. These technologies offer enhanced safety, scalability, and efficiency.
Key opportunities for this compound include:
Flow Chemistry : Performing reactions in a continuous flow reactor provides precise control over parameters like temperature, pressure, and reaction time. beilstein-journals.org This is particularly advantageous for handling hazardous intermediates or highly exothermic reactions safely. rsc.orgchemrxiv.org Flow synthesis has been successfully applied to produce complex APIs like olanzapine, which involves a 2-aminothiophene intermediate. beilstein-journals.org
Automated Synthesis : Robotic platforms can perform multi-step syntheses and purifications with high throughput and reproducibility. organic-chemistry.orgchemrxiv.org Automating the synthesis of a library of this compound derivatives would dramatically accelerate the discovery of new compounds with interesting properties. google.comnih.gov This approach allows for the rapid exploration of a vast chemical space by systematically varying building blocks. chemrxiv.org
Development of High-Throughput Screening Methodologies for Reaction Discovery
To accelerate the discovery of novel transformations and optimize reaction conditions, high-throughput screening (HTS) is an essential tool. unchainedlabs.com HTS allows for the parallel execution of hundreds or thousands of reactions, enabling a rapid survey of a wide range of variables. numberanalytics.com
Future research should focus on:
Miniaturization and Automation : Developing miniaturized reaction formats (e.g., 96-well plates) compatible with robotic liquid handlers and automated analysis. sigmaaldrich.com This reduces the consumption of expensive reagents and allows for a massive number of experiments to be conducted simultaneously.
Rapid Analytical Techniques : Implementing rapid and sensitive analytical methods, such as mass spectrometry, fluorescence assays, or circular dichroism, is crucial for quickly determining the outcome of each reaction (e.g., yield, selectivity). nih.gov
Screening for Novel Reactivity : Using HTS to screen diverse combinations of catalysts, ligands, solvents, and additives can lead to the serendipitous discovery of entirely new chemical reactions or conditions for the functionalization of this compound. unchainedlabs.comnumberanalytics.com This systematic approach can quickly identify promising conditions and allow researchers to abandon inefficient pathways early in the process. unchainedlabs.com
Q & A
Q. What are the standard protocols for synthesizing 3-Aminothien-2-yl acetate, and what analytical techniques validate its purity?
Answer: Synthesis typically involves nucleophilic substitution or condensation reactions between thiophene derivatives and acetylated amines. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and gas chromatography-mass spectrometry (GC-MS) for structural confirmation . Melting point determination (212–215°C, dec.) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying functional groups and eliminating byproducts like nitroso derivatives .
Q. How is this compound characterized in crystallographic studies, and which software tools are recommended?
Answer: Single-crystal X-ray diffraction (SC-XRD) is employed to resolve its crystal structure. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals. Key parameters include space group assignment, bond angles, and thermal displacement factors . For macromolecular interfaces, SHELXPRO can preprocess data before refinement .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Answer: Safety protocols align with GHS guidelines:
- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation.
- Spill management: Collect solid residues in sealed containers; avoid aqueous dispersion to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. GC-MS) for this compound derivatives?
Answer: Contradictions often arise from solvent interactions, tautomerism, or impurities. Mitigation strategies include:
Q. What experimental design considerations optimize the synthesis of this compound derivatives with electron-withdrawing groups?
Answer: Electron-withdrawing groups (e.g., nitro, carbonyl) increase reactivity but risk side reactions like β-scission. Key optimizations:
- Temperature control: Maintain ≤0°C during acylations to stabilize intermediates.
- Catalyst selection: Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity.
- Protecting groups: Trityl or tert-butoxycarbonyl (Boc) groups prevent unwanted cyclization .
Q. How does the choice of buffer system (e.g., acetate vs. phosphate) impact the stability of this compound in aqueous biochemical assays?
Answer: Acetate buffers (pH 3.6–5.6) are preferred for protonating the amine group, enhancing solubility, and preventing hydrolysis. However, phosphate buffers (pH 7.4) may induce precipitation due to deprotonation. Stability assays should monitor:
Q. What strategies mitigate instability of this compound intermediates during multi-step syntheses?
Answer:
- Low-temperature storage (–20°C) to slow radical-mediated degradation.
- Inert atmosphere: Use argon or nitrogen to prevent oxidation.
- Stabilizing agents: Add radical scavengers (e.g., TEMPO) or chelating agents (EDTA) to sequester metal impurities .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
